(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(chloromethyl)tetrahydrofuran-3,4-diol xhydrate
Beschreibung
The compound (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(chloromethyl)tetrahydrofuran-3,4-diol hydrate (CAS: 1217450-24-2) is a purine nucleoside derivative with a chloromethyl-substituted tetrahydrofuran backbone. Its molecular formula is C₁₀H₁₄ClN₅O₄, and it has a molecular weight of 303.70 g/mol . The structure features:
- A 6-amino purine base (adenine analog).
- A chloromethyl group at the 5-position of the tetrahydrofuran ring.
- Vicinal diol groups at the 3- and 4-positions.
- Hydration state (exact water content unspecified).
This compound is structurally related to adenosine derivatives but differentiated by the chloromethyl substitution, which may influence its physicochemical properties and reactivity.
Eigenschaften
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O3.H2O/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16;/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFACRIDKAAYORV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCl)O)O)N.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Structural and Molecular Characteristics
The compound features a chloromethyl-substituted tetrahydrofuran core linked to adenine, with the following properties:
- Molecular formula : C₁₀H₁₄ClN₅O₄ (hydrate form)
- SMILES :
O[C@H]1[C@H](N2C=NC3=C(N)N=CN=C23)O[C@H](CCl)[C@H]1O.[H]O[H] - Stereochemistry : 2R,3R,4S,5S configuration confirmed via X-ray crystallography in related adenosine analogs.
Synthetic Approaches
Nucleoside Glycosylation
A common strategy for analogous compounds involves:
- Sugar moiety preparation : Synthesis of chloromethyltetrahydrofuran-3,4-diol via stereoselective cyclization of protected sugars.
- Adenine coupling : Mitsunobu or Vorbrüggen reactions to attach adenine to the sugar core.
- Chloromethylation : Post-glycosylation introduction of chloromethyl groups using chloromethyl methyl ether (MOMCl) under basic conditions.
Key Reaction Parameters
| Step | Reagents/Conditions | Yield (Typical) |
|---|---|---|
| Glycosylation | Trimethylsilyl triflate, acetonitrile, 80°C | 60-75% |
| Chloromethylation | MOMCl, DIPEA, DCM, 0°C→RT | 45-55% |
Purification and Hydration
- Chromatography : Reverse-phase HPLC (C18 column, water/acetonitrile gradient) resolves diastereomers.
- Hydration : Lyophilization from aqueous solution yields the stable hydrate form.
Analytical Validation
Critical quality control metrics for batch production:
| Parameter | Method | Specification |
|---|---|---|
| Purity | UPLC-PDA (254 nm) | ≥98% |
| Stereochemical integrity | ¹H/¹³C NMR (D₂O) | δ 5.90 (d, J=6.5 Hz, H-1') |
| Chlorine content | Ion chromatography | 10.8-11.3% |
Comparative Data for Related Analogs
| Compound | CAS | Key Structural Difference |
|---|---|---|
| Parent nucleoside | 19065-22-6 | Hydroxymethyl instead of chloromethyl |
| Thioether analog | 45267109 | Pyrrolidinylmethylthio substituent |
Industrial-Scale Considerations
- Cost drivers : Adenine derivatives (∼$320/mol) and chiral catalysts dominate raw material expenses.
- Safety : Chloromethylation requires containment due to MOMCl’s carcinogenicity (OSHA PEL: 0.1 ppm).
Analyse Chemischer Reaktionen
Types of Reactions
5’-Chloro-5’-deoxyadenosine hydrate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5’ position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted adenosine derivatives.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5’-Chloro-5’-deoxyadenosine hydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its structural similarity to adenosine.
Industry: Utilized in the production of nucleoside analogs and other biochemical compounds.
Wirkmechanismus
The mechanism of action of 5’-Chloro-5’-deoxyadenosine hydrate involves its incorporation into biochemical pathways. It acts as a substrate for enzymes involved in polyketide biosynthesis, leading to the formation of chloroethylmalonyl-CoA, which is a key intermediate in the biosynthesis of salinosporamide A . The compound’s effects are mediated through its interaction with specific molecular targets and pathways, including those involved in nucleotide metabolism.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substitution Patterns
The following table highlights key structural differences between the target compound and its analogs:
Key Observations:
Chloromethyl vs.
Halogen Position : Bromine at the purine 8-position () introduces steric and electronic effects distinct from the tetrahydrofuran chloromethyl group .
Methyl Substitution : The 5-methyl analog () lacks the chlorine atom’s electronegativity, reducing polar interactions but enhancing steric bulk .
Physicochemical Properties
Biologische Aktivität
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(chloromethyl)tetrahydrofuran-3,4-diol xhydrate, also known by its CAS number 1217450-24-2, is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to nucleosides and has been studied for its pharmacological properties, particularly in the context of anti-cancer and antiviral activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 303.70 g/mol. The presence of the chloromethyl group and the amino purine moiety suggests potential interactions with biological targets that could lead to therapeutic effects.
Antiviral Properties
Research indicates that purine derivatives exhibit antiviral activities by inhibiting viral replication. In particular, compounds similar to (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(chloromethyl)tetrahydrofuran-3,4-diol have been shown to interfere with viral RNA synthesis and protein translation processes. For instance:
- Study on HIV : A related purine derivative demonstrated significant inhibition of HIV reverse transcriptase activity, suggesting that (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(chloromethyl)tetrahydrofuran-3,4-diol may possess similar mechanisms of action against retroviruses .
Anticancer Activity
The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells. Several studies have highlighted:
- Mechanism of Action : The compound may inhibit DNA synthesis by mimicking natural nucleosides, thereby disrupting the proliferation of cancer cells. In vitro studies have shown that it can lead to cell cycle arrest and apoptosis in various cancer cell lines .
Enzyme Inhibition
This compound may also act as an inhibitor of key enzymes involved in nucleotide metabolism:
- Adenosine Kinase Inhibition : Similar compounds have been reported to inhibit adenosine kinase, which plays a crucial role in cellular energy homeostasis and signaling pathways . Inhibition of this enzyme could enhance the efficacy of chemotherapeutic agents.
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study evaluated the effects of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(chloromethyl)tetrahydrofuran-3,4-diol on human leukemia cell lines. Results indicated a dose-dependent reduction in cell viability and increased markers of apoptosis .
- Antiviral Efficacy Against Influenza : Another study assessed the compound's antiviral properties against influenza virus strains in cultured cells. The results showed significant inhibition of viral replication at low micromolar concentrations .
Data Table: Summary of Biological Activities
Q & A
Q. How can the structural integrity of this compound be confirmed experimentally?
Methodological Answer: Structural characterization requires a combination of spectroscopic techniques.
- NMR Spectroscopy : Analyze and NMR spectra to confirm stereochemistry and functional groups. For example, in related purine derivatives, key signals include δ ~8.1 ppm (purine H-2 proton) and δ ~5.5–6.0 ppm (anomeric proton of the tetrahydrofuran ring) .
- Mass Spectrometry : Use ESI-MS to verify molecular weight. A peak at m/z 286.67 (for the non-hydrated form) would align with the molecular formula .
- X-ray Crystallography : Resolve stereochemical ambiguities by determining crystal structure, especially if synthetic routes yield isomeric mixtures.
Q. What are the recommended safety protocols for handling this compound in the laboratory?
Methodological Answer: Based on safety data sheets (SDS) of structurally similar compounds:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use NIOSH-approved respirators if dust formation is possible .
- Ventilation : Conduct experiments in a fume hood to minimize inhalation exposure, as the compound may release hazardous decomposition products under heat .
- Spill Management : Avoid dry sweeping; use wet methods or HEPA-filtered vacuums to contain spills. Dispose of waste via licensed chemical disposal services .
Q. How should this compound be stored to maintain stability?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the chloromethyl group .
- Light Sensitivity : Protect from direct light, as UV exposure may degrade the purine ring or tetrahydrofuran moiety .
- Incompatible Materials : Avoid contact with strong oxidizers (e.g., peroxides) or bases, which could trigger decomposition .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
Methodological Answer:
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyls during nucleoside synthesis, reducing side reactions .
- Catalysis : Explore palladium-catalyzed cross-coupling for purine functionalization. For example, Suzuki-Miyaura reactions have been effective in introducing aryl/alkyl groups to similar structures .
- Chromatography : Employ reverse-phase HPLC with a C18 column for purification, using acetonitrile/water gradients to separate stereoisomers .
Q. What experimental strategies can resolve contradictions in reported bioactivity data?
Methodological Answer:
- Dose-Response Analysis : Conduct assays across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects or off-target interactions .
- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess whether discrepancies arise from rapid metabolic degradation in certain cell lines .
- Computational Modeling : Perform molecular docking to compare binding affinities with target enzymes (e.g., kinases) and validate hypotheses about structure-activity relationships .
Q. How can the ecological impact of this compound be assessed despite limited data?
Methodological Answer:
- Read-Across Analysis : Use toxicity data from structurally related compounds (e.g., adenosine analogs) to predict ecotoxicological endpoints. For example, 8-bromoadenosine derivatives show moderate aquatic toxicity (LC50 ~10 mg/L) .
- Microcosm Studies : Expose soil/water systems to trace concentrations (ppb levels) and monitor microbial diversity via 16S rRNA sequencing .
- QSAR Modeling : Apply quantitative structure-activity relationship models to estimate biodegradability and bioaccumulation potential .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s mutagenicity?
Methodological Answer:
- Ames Test Variants : Repeat assays using both TA98 and TA100 Salmonella strains with/without metabolic activation (S9 fraction) .
- Comet Assay : Assess DNA damage in human lymphocyte cultures to differentiate between clastogenic and aneugenic effects .
- Literature Review : Cross-reference with IARC/NTP classifications; note that related purine derivatives are often classified as non-carcinogenic (IARC Group 3) .
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